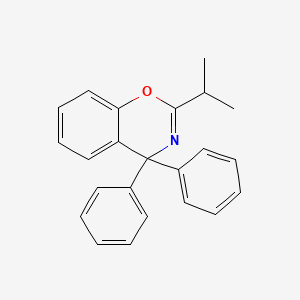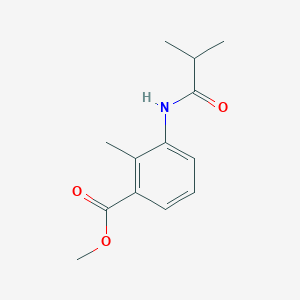
ethyl 1-(3-ethoxy-4-methoxybenzyl)-3-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3-ethoxy-4-methoxybenzyl)-3-piperidinecarboxylate is a chemical compound that is commonly referred to as EPMC. This compound has been the subject of scientific research due to its potential therapeutic applications. EPMC is a piperidine derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of EPMC is not fully understood. However, it has been found to act as a modulator of the GABAergic system. GABA is an inhibitory neurotransmitter that plays a role in the regulation of neuronal excitability. EPMC has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This may explain its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects:
EPMC has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. EPMC has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes. In addition, EPMC has been found to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
EPMC has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under a wide range of conditions and can be stored for long periods of time. However, EPMC has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in vivo. In addition, it has not been extensively studied in humans, so its safety and efficacy are not well-established.
Orientations Futures
There are several future directions for research on EPMC. One direction is to further investigate its potential therapeutic applications. EPMC may have applications in the treatment of neurological disorders, inflammation-related disorders, and oxidative stress-related disorders. Another direction is to investigate its safety and efficacy in humans. Further studies are needed to determine the optimal dosage and administration route for EPMC. Finally, future research could focus on developing more water-soluble derivatives of EPMC to improve its in vivo administration.
Méthodes De Synthèse
EPMC has been synthesized using various methods such as the Mannich reaction and the Kabachnik-Fields reaction. The Mannich reaction involves the condensation of a primary or secondary amine with an aldehyde or ketone, followed by the addition of a second amine. The Kabachnik-Fields reaction involves the reaction of an aldehyde with an amine and a dialkyl phosphite in the presence of a catalyst. Both methods have been used to synthesize EPMC with high yields.
Applications De Recherche Scientifique
EPMC has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. EPMC has also been studied for its potential use as a treatment for Alzheimer's disease and Parkinson's disease. In addition, EPMC has been found to have antioxidant properties and may be useful in the treatment of oxidative stress-related disorders.
Propriétés
IUPAC Name |
ethyl 1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-4-22-17-11-14(8-9-16(17)21-3)12-19-10-6-7-15(13-19)18(20)23-5-2/h8-9,11,15H,4-7,10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVQITYSEXSXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCCC(C2)C(=O)OCC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-benzyl-6-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B4919940.png)
![ethyl 2-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4919951.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methoxybenzoic acid](/img/structure/B4919962.png)

![N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-2-(2-thienyl)acetamide](/img/structure/B4919991.png)
![3-methyl-N-[1-(1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]butanamide](/img/structure/B4919998.png)
![4-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B4919999.png)
![N-[(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]-2-furamide](/img/structure/B4920005.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(2-pyridinylthio)ethyl]acrylamide](/img/structure/B4920015.png)

![N-(4-chloro-2-methylphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B4920024.png)

![6-amino-4-(4-bromo-5-methyl-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4920036.png)
![methyl [6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B4920043.png)
